molecular formula C12H14F4N2O B8537356 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylacetic acid CAS No. 4037-50-7

10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylacetic acid

Cat. No. B8537356
M. Wt: 278.25 g/mol
InChI Key: BOACQOQWFXYDFY-UHFFFAOYSA-N
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Patent
US05264577

Procedure details

A round-bottom flask, equipped with a distillation apparatus, is charged with dibenzosuberol (25.0 g, 0.119 mol) and malonic acid (61.9 g, 0.595 mol). The mixture is heated in an 160° C. oil bath. The solids melt. Gas bubbles form and water and acetic acid are distilled through the condenser. After 30 minutes, the mixture is cooled to room temperature and dissolved in ethyl acetate. The organic solution is washed with brine and dried (magnesium sulfate). The solvent is removed in vacuo to give an off white solid, which is recrystallized from hexane-ethyl acetate/1:1 to yield the title compound as white crystals, 28.8 g; mp 164°-165° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
61.9 g
Type
reactant
Reaction Step One
Name
title compound

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9](O)[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.C(O)(=O)[CH2:18][C:19]([OH:21])=[O:20]>>[CH:4]1[C:3]2[CH2:2][CH2:1][C:15]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[CH:9]([CH2:18][C:19]([OH:21])=[O:20])[C:8]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1CC2=CC=CC=C2C(C3=CC=CC=C31)O
Name
Quantity
61.9 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A round-bottom flask, equipped with a distillation apparatus
DISTILLATION
Type
DISTILLATION
Details
Gas bubbles form and water and acetic acid are distilled through the condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to room temperature
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
The organic solution is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an off white solid, which
CUSTOM
Type
CUSTOM
Details
is recrystallized from hexane-ethyl acetate/1:1

Outcomes

Product
Details
Reaction Time
30 min
Name
title compound
Type
product
Smiles
C1=CC=CC=2C(C3=C(CCC21)C=CC=C3)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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